An In-depth Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: Properties, Applications, and Protocols for the Modern Researcher
An In-depth Technical Guide to (S)-1-Boc-4-(aminocarboxymethyl)piperidine: Properties, Applications, and Protocols for the Modern Researcher
(S)-1-Boc-4-(aminocarboxymethyl)piperidine stands as a pivotal building block in contemporary medicinal chemistry and peptide science. Its unique trifunctional nature—comprising a stereodefined α-amino acid moiety, a conformationally restricted piperidine scaffold, and a strategically placed Boc-protecting group—renders it an invaluable tool for the design and synthesis of sophisticated therapeutic agents and chemical probes. This guide offers a comprehensive exploration of its chemical properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively harness its synthetic potential.
Core Chemical Identity and Structural Attributes
Understanding the fundamental structure of (S)-1-Boc-4-(aminocarboxymethyl)piperidine is key to appreciating its synthetic utility. The molecule incorporates a piperidine ring, which imparts a degree of conformational rigidity, a feature often exploited to improve the binding affinity and selectivity of drug candidates. The α-amino acid side chain is chiral, with the (S)-configuration at the α-carbon, which is critical for mimicking natural peptide structures and ensuring stereospecific interactions with biological targets.
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IUPAC Name: (2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[1]
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CAS Number: 368866-11-9[1]
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Molecular Formula: C₁₂H₂₂N₂O₄[1]
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Molecular Weight: 258.31 g/mol [1]
Caption: 2D structure of (S)-1-Boc-4-(aminocarboxymethyl)piperidine.
Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both reaction media and biological systems. The properties of (S)-1-Boc-4-(aminocarboxymethyl)piperidine are summarized below, based on computed data.
| Property | Value | Source |
| Molecular Weight | 258.31 g/mol | PubChem[1] |
| XLogP3 | -1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Polar Surface Area | 92.9 Ų | PubChem[1] |
The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents. The polar surface area and hydrogen bonding capacity are characteristic of amino acids, influencing solubility and potential interactions with biological targets.
Reactivity and Synthetic Transformations
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the Boc-protected piperidine nitrogen, the primary amine, and the carboxylic acid. This allows for orthogonal chemical strategies, where each group can be addressed selectively without affecting the others.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. This selective deprotection is fundamental to its use in multi-step syntheses.
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Mechanism: Acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA), proceeds via a stable tert-butyl cation.
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Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in dioxane.
Amide Bond Formation (Coupling Reactions)
Both the primary amine and the carboxylic acid can participate in amide bond formation, the cornerstone of peptide synthesis.
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Activating the Carboxyl Group: The carboxylic acid is typically activated using coupling reagents like HATU, HBTU, or EDC to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.
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Utilizing the Amino Group: The primary amine acts as a nucleophile, reacting with an activated carboxylic acid to form a new peptide bond.
Caption: Key synthetic transformations of the title compound.
Applications in Medicinal Chemistry and Peptide Design
The incorporation of constrained amino acid analogues is a proven strategy for enhancing the pharmacological properties of peptides. (S)-1-Boc-4-(aminocarboxymethyl)piperidine serves as a powerful tool in this regard.
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Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone.[2] This can pre-organize the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity.[2]
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Induction of Secondary Structures: The geometry of the piperidine scaffold is ideal for mimicking β-turns, which are critical recognition motifs in many protein-protein interactions.[2]
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Peptidomimetic Scaffolds: This compound is a versatile building block for creating peptidomimetics, where the piperidine ring replaces parts of the peptide backbone to improve metabolic stability and oral bioavailability.[2][3]
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Drug Development: Its unique structure makes it a valuable component in the synthesis of novel pharmaceuticals, including G protein-coupled receptor (GPCR) ligands and various enzyme inhibitors.[2][3][4] It is a protected amino acid derivative used to ensure stability and efficiency in chemical transformations during drug synthesis.[]
Exemplary Experimental Protocols
The following protocols are provided as a guide for common transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 5.1: Boc-Deprotection of the Piperidine Nitrogen
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Dissolution: Dissolve (S)-1-Boc-4-(aminocarboxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
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Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
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Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
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Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step or purified by trituration with a non-polar solvent like diethyl ether to yield a solid.
Protocol 5.2: Peptide Coupling using HATU
This protocol describes the coupling of the carboxylic acid moiety to a resin-bound amine in solid-phase peptide synthesis (SPPS).
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Pre-activation: In a separate vessel, dissolve (S)-1-Boc-4-(aminocarboxymethyl)piperidine (3.0 eq), HATU (3.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6.0 eq) in a minimal amount of DMF. Allow the solution to stand for 5-10 minutes to pre-activate the carboxylic acid.
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Coupling: Add the pre-activated solution to the synthesis vessel containing the deprotected N-terminal amine on the solid support.
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Reaction: Agitate the mixture at room temperature for 2-4 hours.
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Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.
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Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents.
Safety and Handling
As a laboratory chemical, (S)-1-Boc-4-(aminocarboxymethyl)piperidine requires careful handling to minimize exposure and risk.
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GHS Hazard Statements: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
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Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[6][7]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6]
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][7]
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First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]
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Skin: Wash off immediately with soap and plenty of water.[8]
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
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Conclusion
(S)-1-Boc-4-(aminocarboxymethyl)piperidine is a highly functionalized and valuable building block for modern organic synthesis and drug discovery. Its combination of a rigid scaffold, a chiral amino acid side chain, and orthogonal protecting groups provides a robust platform for creating molecules with constrained geometries and enhanced pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements enables researchers to effectively integrate this compound into their synthetic strategies, accelerating the development of novel peptides, peptidomimetics, and small molecule therapeutics.
References
- 1. (S)-1-Boc-4-(aminocarboxymethyl)piperidine | C12H22N2O4 | CID 40429251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 6. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.be [fishersci.be]
